molecular formula C20H24N4O2 B14935955 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B14935955
M. Wt: 352.4 g/mol
InChI Key: CNJPHAVSMSUSEO-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology .

Chemical Reactions Analysis

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific combination of the indole and hexahydrocyclohepta[c]pyrazole moieties, which confer unique biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C20H24N4O2/c1-26-15-7-8-18-14(13-15)9-11-24(18)12-10-21-20(25)19-16-5-3-2-4-6-17(16)22-23-19/h7-9,11,13H,2-6,10,12H2,1H3,(H,21,25)(H,22,23)

InChI Key

CNJPHAVSMSUSEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=NNC4=C3CCCCC4

Origin of Product

United States

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